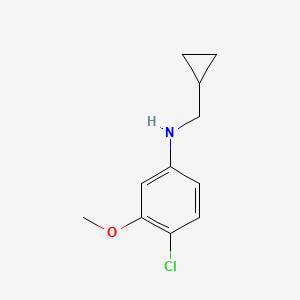
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline: is a chemical compound with the following structural formula:
C9H12ClNO
It consists of a chloro-substituted phenyl ring (4-chloro), a cyclopropylmethyl group, and a methoxy group attached to an amino group. The compound’s molecular weight is approximately 179.66 g/mol .
Méthodes De Préparation
Synthetic Routes::
- N-Methylation of 4-Chloroaniline:
- The compound can be synthesized by reacting 4-chloroaniline with formaldehyde and cyclopropylmethylamine. The methylation occurs at the amino group.
- Reaction:
4-Chloroaniline+Formaldehyde+Cyclopropylmethylamine→this compound
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and development.
Analyse Des Réactions Chimiques
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.
Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
- The major product depends on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Clé InChI |
HEXAKCAYKXVBMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NCC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


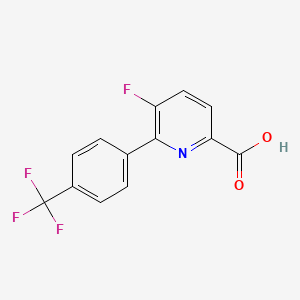
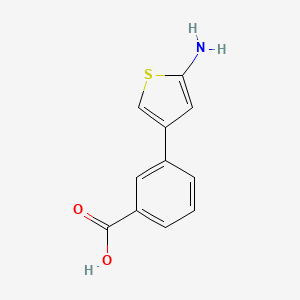
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)




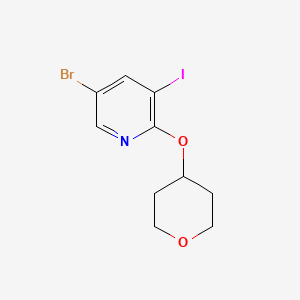
![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)
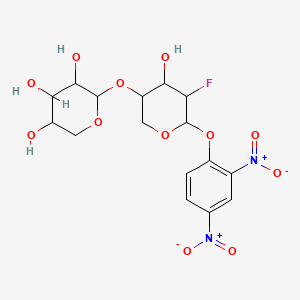
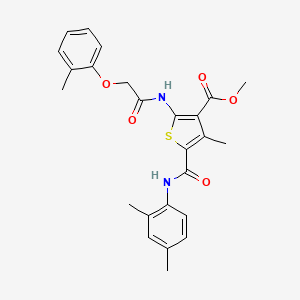

![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)
